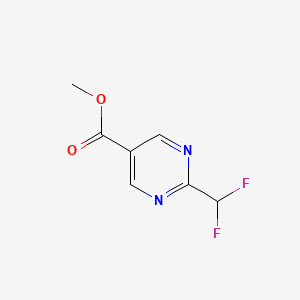![molecular formula C9H7BrF2N2 B12069976 6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)
6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom, a difluoromethyl group, and a methyl group attached to an imidazo[1,2-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates . This method allows for the selective introduction of the difluoromethyl group at the desired position under mild conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale difluoromethylation processes. These processes utilize various difluoromethylation reagents and catalysts to achieve high yields and purity. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Cross-Coupling Reactions: Suzuki-Miyaura coupling is a common method used to form carbon-carbon bonds with this compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium bicarbonate or potassium carbonate in polar solvents like methanol or ethanol under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazo[1,2-a]pyridine derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity and ability to interact with various molecular targets.
Agricultural Chemistry: The compound is explored for its potential use in agrochemicals to enhance crop protection and yield.
Material Science: Its unique structural properties make it a valuable tool in the synthesis of advanced materials and catalysts.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules in research laboratories.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability, allowing it to effectively interact with enzymes and receptors through hydrogen bonding . This interaction can modulate the biological and physiological activity of the compound, making it a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-(difluoromethyl)pyridine
- 6-Bromo-3-(difluoromethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
Uniqueness
6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both bromine and difluoromethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H7BrF2N2 |
|---|---|
Poids moléculaire |
261.07 g/mol |
Nom IUPAC |
6-bromo-3-(difluoromethyl)-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H7BrF2N2/c1-5-2-8-13-3-7(9(11)12)14(8)4-6(5)10/h2-4,9H,1H3 |
Clé InChI |
WHGYRYGJBPSWLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC=C(N2C=C1Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine](/img/structure/B12069896.png)
![Diethyl [2-(acryloylamino)ethyl]phosphonate](/img/structure/B12069902.png)
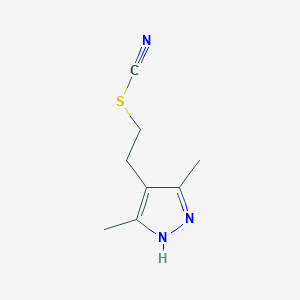

![Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]-](/img/structure/B12069916.png)
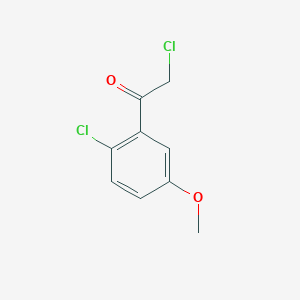
![Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro-](/img/structure/B12069938.png)
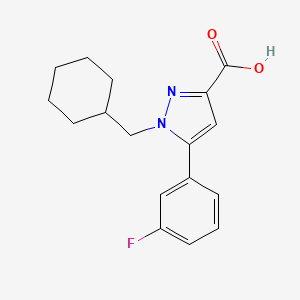

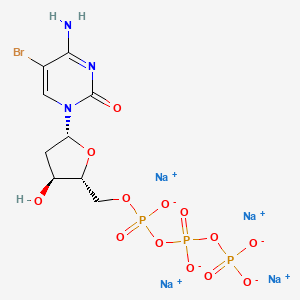
![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)
